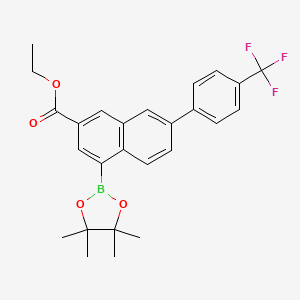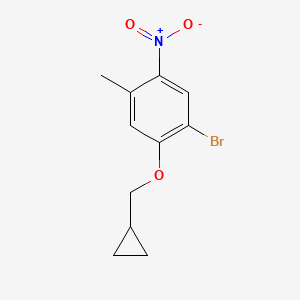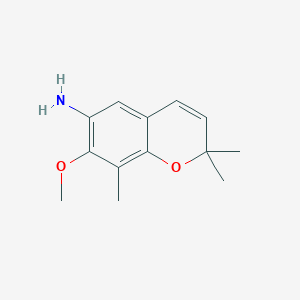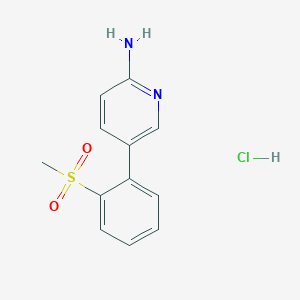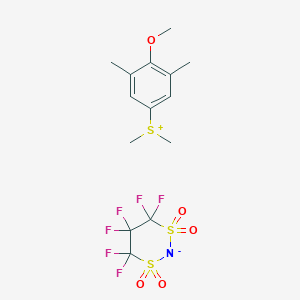![molecular formula C17H14BrN3O B13990425 N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide CAS No. 64157-54-6](/img/structure/B13990425.png)
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is a complex organic compound that features a brominated isoquinoline core with an acetamide group and an aminophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide typically involves multiple steps:
Bromination of Isoquinoline: Isoquinoline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Aminophenyl Derivative: The brominated isoquinoline is then reacted with 4-aminophenylamine under controlled conditions to form the aminophenyl derivative.
Acetylation: The final step involves acetylation of the aminophenyl derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the brominated isoquinoline to a de-brominated product.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: De-brominated isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various substituents replacing the bromine atom.
科学研究应用
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can serve as an intermediate in the synthesis of dyes and pigments, as well as in the development of novel polymers.
作用机制
The mechanism of action of N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit a particular enzyme by binding to its active site.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
N-(4-Aminophenyl)acetamide: A simpler analog without the brominated isoquinoline core.
4-Aminoacetanilide: Another related compound with a similar aminophenyl and acetamide structure but lacking the isoquinoline moiety.
Uniqueness
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide is unique due to its combination of a brominated isoquinoline core and an aminophenylacetamide group. This structure imparts distinct chemical properties and potential biological activities that are not observed in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
64157-54-6 |
|---|---|
分子式 |
C17H14BrN3O |
分子量 |
356.2 g/mol |
IUPAC 名称 |
N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide |
InChI |
InChI=1S/C17H14BrN3O/c1-10(22)20-17-15(11-6-8-12(19)9-7-11)13-4-2-3-5-14(13)16(18)21-17/h2-9H,19H2,1H3,(H,20,21,22) |
InChI 键 |
XKAVXUYKXRMWBO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C(=N1)Br)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





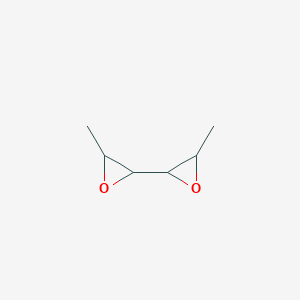
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

